molecular formula C19H24N2O3 B4298863 N-[(adamantan-1-yl)methyl]-4-methyl-3-nitrobenzamide

N-[(adamantan-1-yl)methyl]-4-methyl-3-nitrobenzamide

Cat. No.: B4298863
M. Wt: 328.4 g/mol
InChI Key: ZIKZKQXTKQGECO-UHFFFAOYSA-N
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Description

N-[(adamantan-1-yl)methyl]-4-methyl-3-nitrobenzamide is a compound that features an adamantane moiety, a tricyclic cage structure, attached to a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(adamantan-1-yl)methyl]-4-methyl-3-nitrobenzamide typically involves the reaction of 1-adamantylmethylamine with 4-methyl-3-nitrobenzoyl chloride. This reaction is carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium hydroxide or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of adamantane derivatives often involves the use of catalytic hydrogenation and other advanced techniques to ensure high yield and purity. The specific methods for large-scale production of this compound may vary depending on the desired application and purity requirements .

Chemical Reactions Analysis

Types of Reactions

N-[(adamantan-1-yl)methyl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Bases: Sodium hydroxide, pyridine.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its antiviral and anticancer properties due to the presence of the adamantane moiety, which is known to enhance the stability and lipophilicity of drugs.

    Industry: Utilized in the development of advanced materials with unique structural properties.

Mechanism of Action

The mechanism of action of N-[(adamantan-1-yl)methyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to cross cell membranes and interact with intracellular targets. The nitrobenzamide group can form hydrogen bonds and other interactions with proteins, potentially inhibiting their function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(adamantan-1-yl)methyl]-4-methyl-3-nitrobenzamide is unique due to the combination of the adamantane moiety with a nitrobenzamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-adamantylmethyl)-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-12-2-3-16(7-17(12)21(23)24)18(22)20-11-19-8-13-4-14(9-19)6-15(5-13)10-19/h2-3,7,13-15H,4-6,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKZKQXTKQGECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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